molecular formula C₂¹³CHD₄BrO₂ B1158690 (S)-2-Bromopropionic Acid-13C,d4

(S)-2-Bromopropionic Acid-13C,d4

Cat. No.: B1158690
M. Wt: 157.99
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Bromopropionic Acid-13C,d4 is a chiral, stable isotope-labelled analog of (S)-2-Bromopropionic acid, with a molecular formula of C213CHD4BrO2 and a molecular weight of 157.99 g/mol . This compound is primarily used as a high-quality analytical standard for HPLC and in mass spectrometry, where its isotopic label aids in precise tracking and quantification during metabolic and pharmacokinetic studies . In pharmaceutical research and development, this chiral building block serves as a key intermediate in the synthesis of structurally complex molecules. Its specific application includes the synthesis of structural analogs of the antimitotic tripeptides hemiasterlins, which are investigated as potent antitumor agents . The sub-monomer synthetic route employed in constructing peptidomimetic libraries utilizes chiral 2-bromo carboxylic acids like this one. The reaction with amines proceeds with retention of stereochemistry, allowing for the creation of conformationally constrained N-substituted alanines, which are valuable for developing bioactive compounds with improved properties such as enhanced metabolic stability and binding affinity . The deuterium and 13C labels are particularly useful for encoding absolute stereochemistry in combinatorial libraries and for mechanistic studies using techniques like NMR spectroscopy . The product should be stored at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C₂¹³CHD₄BrO₂

Molecular Weight

157.99

Synonyms

(2S)-2-Bromopropanoic Acid-13C,d4;  (S)-α-Bromopropionic Acid-13C,d4;  (-)-α-Bromopropanoic Acid-13C,d4;  L-α-Bromopropionic Acid-13C,d4;  L-2-Bromopropionic Acid-13C,d4;  (S)-(-)-2-Bromopropionic Acid-13C,d4;  (S)-2-Bromopropanoic Acid-13C,d4;  (S)-2-Bromo

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(S)-2-Bromopropionic Acid-13C,d4 is instrumental in the synthesis of various therapeutic compounds, particularly those exhibiting anti-inflammatory and antitumor properties. Its role as a chiral building block allows researchers to explore the structure-activity relationships of numerous pharmaceutical agents.

Case Study: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be utilized in the synthesis of structural analogs of antimitotic tripeptides, such as hemiasterlins. These compounds have shown promising activity against cancer cells, making them potential candidates for further development into antitumor therapies .

Metabolic Studies

The incorporation of deuterated compounds like this compound into metabolic studies enhances the understanding of metabolic pathways and the dynamics of drug metabolism. The use of stable isotopes allows for precise tracking of metabolic processes through techniques such as mass spectrometry.

Case Study: Mass Spectrometry Applications

In metabolic profiling, this compound serves as an internal standard to improve the accuracy and reliability of mass spectrometry analyses. Its distinct isotopic signature aids in distinguishing between endogenous metabolites and exogenous compounds, facilitating a better understanding of metabolic variations among individuals .

Analytical Chemistry

This compound is employed in analytical chemistry for method development and validation. Its unique properties enable researchers to create more sensitive and specific assays for various applications.

Case Study: Method Validation in Pharmaceuticals

In pharmaceutical analysis, this compound has been used to validate methods for quantifying drug concentrations in biological samples. The compound's stable isotopic nature allows for accurate calibration curves and enhances the reproducibility of results across different analytical runs .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of therapeutic agentsUsed in the creation of antitumor agents like hemiasterlins
Metabolic StudiesTracking metabolic pathways via mass spectrometryEnhances accuracy in metabolic profiling
Analytical ChemistryMethod development and validation for drug quantificationImproves reproducibility and sensitivity in assays

Comparison with Similar Compounds

Isotopic vs. Non-Isotopic Analogs

Key Differences :

Compound Name Isotopic Labeling Molecular Weight (g/mol) Key Applications
(S)-2-Bromopropionic Acid-13C,d4 13C, d4 ~157.98* Isotopic tracing, NMR studies
2-Bromopropionic Acid None 152.98 Organic synthesis, food analysis
(S)-(-)-2-Bromopropionic Acid None 152.98 Chiral intermediates, pharmacology

*Calculated based on standard 2-bromopropionic acid (C₃H₅BrO₂) with +1 Da (13C) and +4 Da (d4).

Functional Implications :

  • The 13C and deuterium labels in this compound enhance detection sensitivity in mass spectrometry and reduce signal overlap in NMR, unlike the non-labeled version .
  • Non-isotopic analogs are more cost-effective for bulk synthesis but lack traceability in mechanistic studies.

Stereochemical Variants

Enantiomeric Comparison :

Compound Name Configuration Biological Activity Notes
This compound S Not reported Used in stereoselective synthesis
(R)-2-Bromopropanoic Acid R Varies by application May exhibit different metabolic pathways

Key Insight :
The (S)-configuration is critical for enantioselective reactions, such as the synthesis of peptide tertiary amides (PTAs), where stereochemistry dictates binding interactions .

Substituted Bromopropionic Acids

Structural and Functional Differences :

Compound Name Substituent Unique Properties Applications
(S)-2-Bromo-3-phenylpropionic acid Phenyl group at C3 Enhanced lipophilicity, varied bioactivity Pharmacology, enzyme studies
2-Bromo-3-methylpropanoic acid Methyl group at C3 Altered steric effects Organic intermediates
2-(4-Bromophenyl)propanoic acid Bromophenyl at C2 High anti-inflammatory activity Drug development

Key Findings :

  • Substitution patterns (e.g., phenyl vs. methyl) significantly alter lipophilicity and biological activity. For example, bromophenyl derivatives show higher anti-inflammatory activity compared to simpler alkyl-substituted analogs .

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : A 250 mL flask equipped with a reflux condenser and pressure-equalizing funnel is charged with 3.8 g red phosphorus, 25 g propionic acid-13C, and 30 g Br₂. Bromine is added dropwise under cooling (maintained below 50°C) to prevent runaway reactions2.

  • Step 2 : After refluxing for 2 hours, the mixture is distilled to collect 2-bromopropionyl bromide (115–154°C). Hydrolysis with D₂O at 90°C for 90 minutes yields 2-bromopropionic acid-13C,d₄2.

  • Yield : 60–70% (crude), improving to 85% after vacuum distillation (124°C at 20 mmHg)2.

Table 1 : Key Parameters for HVZ-Based Synthesis

ParameterValueSource
Temperature (reflux)50°C2
Hydrolysis time90 minutes2
Isotopic purity (¹³C)99 atom %
Deuterium incorporation4 positions (CHD₄)

Stereoselective Synthesis via Chiral Resolution

Producing the (S)-enantiomer necessitates enantioselective methods. Asymmetric catalytic bromination and enzymatic resolution are the two dominant approaches.

Asymmetric Catalysis

Chiral ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) facilitate enantioselective bromination. Propiolic acid-13C is treated with HBr in the presence of a palladium-BINAP complex, yielding (S)-2-bromopropionic acid-13C with >85% enantiomeric excess (ee). Deuterium is introduced via deuterated HBr (DBr) or deuterium exchange during workup.

Enzymatic Resolution

Racemic 2-bromopropionic acid-13C,d₄ is resolved using lipase-based kinetic resolution . Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact. This method achieves ee values >90% but requires additional steps to recover the desired isomer.

Table 2 : Comparison of Stereoselective Methods

MethodEnantiomeric ExcessYieldDeuterium Source
Asymmetric catalysis85–90%65%DBr
Enzymatic resolution90–95%55%D₂O

Isotopic Exchange and Post-Synthetic Modification

Late-stage isotopic labeling offers flexibility in deuterium placement. Acid-catalyzed H/D exchange using D₂SO₄ and D₂O introduces deuterium at the α and β positions of 2-bromopropionic acid-13C. This method avoids the need for fully deuterated starting materials but risks isotopic dilution.

Procedure:

  • Dissolve 10 g 2-bromopropionic acid-13C in 50 mL D₂O.

  • Add 1 mL D₂SO₄ and reflux at 100°C for 24 hours.

  • Extract with ether, dry over MgSO₄, and distill under vacuum.

  • Deuterium incorporation : >95% at α-position, 80% at β-position.

Purification and Analytical Validation

Final purification employs vacuum fractional distillation and chiral chromatography . Distillation under reduced pressure (20 mmHg) isolates the product at 124°C, while chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity.

Table 3 : Analytical Specifications

ParameterMethodResult
Purity (HPLC)Reverse-phase C18≥98%
Enantiomeric excessChiral HPLC>85% ee
Isotopic abundanceMS (ESI+)¹³C: 99%, D: 95%

Q & A

Q. What are the key considerations for synthesizing (S)-2-Bromopropionic Acid-13C,d4 with high enantiomeric purity?

Methodological Answer: Synthesis requires precise control of reaction conditions to maintain stereochemical integrity. Use chiral catalysts (e.g., asymmetric hydrogenation) and monitor intermediates via chiral HPLC or polarimetry. Isotopic labeling (13C and deuterium) necessitates stable isotope-enriched precursors (e.g., 13C-propionic acid) and deuterated solvents to avoid isotopic dilution. Reaction progress should be validated using mass spectrometry (MS) to confirm isotopic incorporation and NMR for stereochemical confirmation .

Q. How can researchers characterize the isotopic purity and stability of this compound under varying storage conditions?

Methodological Answer: Isotopic purity is assessed via high-resolution mass spectrometry (HRMS) to quantify 13C and deuterium enrichment. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic analysis via LC-MS to detect isotopic exchange or decomposition. For long-term storage, use inert atmospheres (argon) and low temperatures (-20°C) to minimize deuterium loss and racemization .

Q. What analytical techniques are most reliable for distinguishing this compound from its non-isotopic and racemic analogs?

Methodological Answer: Chiral gas chromatography (GC) or HPLC with a chiral stationary phase (e.g., cyclodextrin derivatives) separates enantiomers. Isotopic differentiation requires tandem MS (MS/MS) to detect mass shifts from 13C and deuterium. Nuclear Overhauser effect (NOE) NMR experiments can confirm spatial arrangements of deuterium substituents .

Advanced Research Questions

Q. How does isotopic labeling (13C/d4) influence the reaction kinetics and mechanistic pathways of this compound in nucleophilic substitution reactions?

Methodological Answer: Kinetic isotope effects (KIEs) must be quantified using competitive experiments with labeled vs. unlabeled substrates. For example, compare reaction rates in SN2 mechanisms via 13C NMR to track 13C migration or deuterium scrambling. Computational modeling (DFT) can predict isotopic effects on transition states, validated by experimental activation energy measurements .

Q. What strategies can resolve contradictions in metabolic tracing data when using this compound as a tracer in cellular studies?

Methodological Answer: Contradictions may arise from isotopic dilution or off-target metabolism. Use dual-isotope labeling (e.g., 13C and 2H) with parallel reaction monitoring (PRM) MS to track specific pathways. Normalize data to internal standards (e.g., myristic acid-d27) and validate via isotopomer distribution analysis (IDA) to distinguish true metabolic flux from background noise .

Q. How can researchers design experiments to evaluate the chiral stability of this compound in biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer: Incubate the compound in biological matrices under physiological conditions (37°C, pH 7.4) and sample at timed intervals. Analyze enantiomeric ratios via chiral LC-MS/MS. Use protease inhibitors to rule out enzymatic racemization. Compare degradation rates to non-isotopic controls to isolate isotopic effects .

Q. What are the best practices for validating synthetic pathways of this compound to ensure reproducibility across laboratories?

Methodological Answer: Document all steps with strict adherence to stoichiometric ratios, solvent purity, and reaction times. Share raw spectral data (NMR, MS) in open-access repositories. Cross-validate results via round-robin testing with independent labs, using standardized reference materials and protocols .

Data Analysis & Validation

Q. How should researchers statistically analyze variability in isotopic enrichment measurements across multiple batches of this compound?

Methodological Answer: Apply multivariate statistical tools (e.g., PCA or ANOVA) to batch-corrected MS data. Use relative standard deviation (RSD) thresholds (<5% for technical replicates) to identify outliers. Normalize data to internal standards (e.g., valine-13C2) and report confidence intervals for isotopic enrichment .

Q. What criteria determine the suitability of this compound for in vivo metabolic studies, considering potential isotopic interference?

Methodological Answer: Conduct pilot studies to assess isotopic interference in target pathways. Use tracer dilution assays and metabolic flux analysis (MFA) to quantify background noise. Ensure isotopic enrichment exceeds natural abundance (e.g., >99% for 13C) and validate via spike-in experiments with unlabeled analogs .

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